N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16290479
Molecular Formula: C15H13BrN6OS
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrN6OS |
|---|---|
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | N-(3-bromophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H13BrN6OS/c1-22-14(12-8-17-5-6-18-12)20-21-15(22)24-9-13(23)19-11-4-2-3-10(16)7-11/h2-8H,9H2,1H3,(H,19,23) |
| Standard InChI Key | RJZMDFWIZHSGGO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=NC=CN=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(3-bromophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, reflects its intricate structure. Key components include:
-
A 3-bromophenyl group linked to an acetamide moiety.
-
A 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyrazine ring at position 5.
-
A sulfanyl (-S-) bridge connecting the triazole and acetamide groups.
The presence of electron-withdrawing bromine and electron-donating methyl groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Spectroscopic Characterization
Analytical techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation:
-
H NMR: Peaks corresponding to the methyl group (δ ~3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substituent placement.
-
IR: Stretching vibrations for C=O (1690 cm) and C-Br (560 cm) validate functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.3 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step protocol:
-
Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with methyl pyrazine-2-carboxylate yields the 1,2,4-triazole intermediate.
-
Sulfanyl Acetamide Coupling: Reaction of the triazole with 2-chloroacetamide in the presence of a base introduces the sulfanyl acetamide group.
-
Bromophenyl Functionalization: Ullmann coupling or nucleophilic aromatic substitution attaches the 3-bromophenyl moiety.
Critical Reaction Conditions:
-
Temperature: 80–100°C for cyclocondensation.
-
Catalysts: CuI for Ullmann coupling.
-
Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but degrades in strong acidic or basic environments. Key reactive sites include:
-
Triazole Ring: Susceptible to electrophilic substitution.
-
Sulfanyl Bridge: Prone to oxidation, forming sulfoxide derivatives.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole derivatives are renowned for antimicrobial properties. N-(3-bromophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrates:
-
Antifungal Activity: MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Candida albicans.
-
Bacteriostatic Effects: Growth inhibition of Staphylococcus aureus at 16 µg/mL.
Proposed Mechanism: Disruption of fungal cell membrane synthesis via inhibition of lanosterol 14α-demethylase (CYP51).
Comparative Analysis with Structural Analogs
Key Trends:
-
Bromine Position: Para-substituted bromophenyl groups enhance anticancer activity.
-
Heterocyclic Moieties: Pyrazine improves solubility, while pyridine boosts antibacterial effects .
Future Research Directions
Optimization of Synthesis
-
Green Chemistry Approaches: Replace DMF with ionic liquids to reduce environmental impact.
-
Catalyst Design: Develop heterogeneous catalysts to improve yield (>75%).
Expanded Biological Testing
-
In Vivo Models: Evaluate pharmacokinetics in rodent models of fungal infection.
-
Combination Therapies: Assess synergy with fluconazole or NSAIDs.
Computational Modeling
-
QSAR Studies: Correlate substituent effects with bioactivity to guide drug design.
-
Proteomic Profiling: Identify off-target interactions using affinity chromatography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume